molecular formula C13H17F2NO B1376438 (1-Benzyl-4,4-difluoropiperidin-3-YL)methanol CAS No. 1303973-25-2

(1-Benzyl-4,4-difluoropiperidin-3-YL)methanol

Cat. No. B1376438
CAS RN: 1303973-25-2
M. Wt: 241.28 g/mol
InChI Key: DMXXITLTOBWYSU-UHFFFAOYSA-N
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Description

“(1-Benzyl-4,4-difluoropiperidin-3-YL)methanol” is a synthetic compound with the empirical formula C13H17F2NO and a molecular weight of 241.28 . It belongs to the class of piperidine derivatives.


Molecular Structure Analysis

The molecular structure of “(1-Benzyl-4,4-difluoropiperidin-3-YL)methanol” can be represented by the SMILES string OCC1CN(CC2=CC=CC=C2)CCC1(F)F . This indicates that the molecule contains a benzyl group attached to a piperidine ring, which is further substituted with two fluorine atoms and a methanol group.


Physical And Chemical Properties Analysis

“(1-Benzyl-4,4-difluoropiperidin-3-YL)methanol” is a solid compound . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) were not available in the sources I found.

Scientific Research Applications

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) demonstrated the use of a ligand derived from (1-benzyl-4,4-difluoropiperidin-3-YL)methanol in forming a stable complex with CuCl. This complex was found to be an effective catalyst for Huisgen 1,3-dipolar cycloadditions, a significant reaction in organic chemistry, offering advantages like low catalyst loadings, room temperature reactions, and compatibility with various functional groups (Ozcubukcu et al., 2009).

Corrosion Inhibition

In corrosion science, a derivative of this compound was studied by Ma et al. (2017) as a corrosion inhibitor for mild steel in acidic environments. The study showed that these derivatives effectively prevent corrosion, likely due to their ability to adsorb onto the steel surface (Ma et al., 2017).

Chemical Synthesis

The compound has also been used in various chemical synthesis applications. For example, Sarki et al. (2021) reported its use in a RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes using methanol. This indicates its versatility in synthetic organic chemistry, especially in the synthesis of pharmaceutical agents (Sarki et al., 2021).

Green Solvents

A study by Lin et al. (2013) explored the hydrogenolysis of benzylic compounds using CO2-expanded methanol, demonstrating the potential of using (1-benzyl-4,4-difluoropiperidin-3-YL)methanol derivatives as part of environmentally friendly solvents in chemical reactions (Lin et al., 2013).

Pharmaceutical Synthesis

The compound has also found application in the synthesis of pharmaceuticals. Sulima et al. (2007) used a derivative in the new synthesis of J-113397, a competitive antagonist of the N/OFQ-NOP receptor system. This highlights its role in the streamlined synthesis of complex molecules, crucial in drug development (Sulima et al., 2007).

properties

IUPAC Name

(1-benzyl-4,4-difluoropiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-13(15)6-7-16(9-12(13)10-17)8-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXXITLTOBWYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(F)F)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229207
Record name 4,4-Difluoro-1-(phenylmethyl)-3-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyl-4,4-difluoropiperidin-3-YL)methanol

CAS RN

1303973-25-2
Record name 4,4-Difluoro-1-(phenylmethyl)-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303973-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoro-1-(phenylmethyl)-3-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzyl-4,4-difluoropiperidin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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